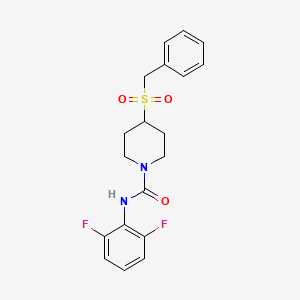

acetonitrile CAS No. 1993481-49-4](/img/structure/B2673940.png)

(2E)-[(4-bromo-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

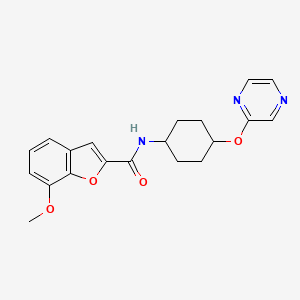

“(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile” is a chemical compound with the molecular formula C12H10BrFN2O2S . It has an average mass of 345.187 Da and a monoisotopic mass of 343.963043 Da . This product is intended for research use only.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. Unfortunately, the retrieved data doesn’t provide specific information about these properties for this compound .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Research has demonstrated the use of related pyrrolidinyl-sulfonyl compounds in the synthesis of novel derivatives with significant antibacterial activity. For example, Bogdanowicz et al. (2013) explored the synthesis of new cyanopyridine derivatives using a related substrate, leading to compounds with minimal inhibitory concentrations against aerobic and anaerobic bacteria ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Electrochemical Copolymerization

Şahin et al. (2002) studied the electrochemical copolymerization of aniline and anilinesulfonic acids in an acetonitrile solution, highlighting the synthesis and properties of conducting polymers. This research indicates the potential application of related compounds in developing materials with unique electrical conductivity properties (Şahin et al., 2002).

Basicity Scale in Acetonitrile

A study by Kaljurand et al. (2000) created a self-consistent spectrophotometric basicity scale in acetonitrile for various bases, including pyrrolidinyl phosphoranes. This work is crucial for understanding the basicity and reactivity of similar compounds in non-aqueous solvents (Kaljurand et al., 2000).

High-Voltage Electrolyte Additive

Deng et al. (2019) investigated (phenylsulfonyl)acetonitrile as an additive to improve the performance of lithium-ion batteries. This research demonstrates the potential of sulfonyl-containing compounds in enhancing the stability and efficiency of energy storage devices (Deng et al., 2019).

Sulfonation and Catalysis

Research by Janosik et al. (2006) on the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile highlights the application of sulfonyl compounds in synthesizing sulfonamide derivatives. These derivatives have potential uses in medicinal chemistry and as enzyme inhibitors (Janosik et al., 2006).

These studies underscore the versatility of "(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile" and related compounds in various scientific research applications, including antibacterial activity, material science, energy storage, and chemical synthesis.

Mécanisme D'action

The mechanism of action of this compound isn’t specified in the retrieved data. The mechanism of action generally refers to how a compound interacts with biological systems, which is often specific to the compound’s intended use or application. As this compound is intended for research use, its mechanism of action may be subject to the specifics of the research it’s being used in.

Propriétés

IUPAC Name |

(2E)-2-(4-bromo-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O2S/c13-8-3-4-11(9(14)6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNOLILFDVDSDK-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Br)F)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=C(C=C2)Br)F)/NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2673857.png)

![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)

![Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2673872.png)

![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2673874.png)

![4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2673875.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)